molecular formula C18H29N3 B246976 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine

3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine

Cat. No. B246976
M. Wt: 287.4 g/mol
InChI Key: YOKWTXMBGXEVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is a chemical compound used in scientific research. It is also known as 4'-DM-4-PyP, and it is a potent antioxidant and radioprotector.

Mechanism of Action

The mechanism of action of 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to work by scavenging free radicals and preventing oxidative stress. It may also activate various signaling pathways that lead to anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to protect against radiation-induced damage to DNA, lipids, and proteins. It also has the ability to scavenge free radicals and prevent oxidative stress. In addition to its radioprotective and antioxidant properties, 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has also been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its potent antioxidant and radioprotective properties. This makes it a useful tool for studying the effects of radiation and oxidative stress on cells and tissues. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the molecular pathways involved in its radioprotective, antioxidant, anti-inflammatory, and anti-apoptotic effects. Finally, there is a need for more studies to determine the optimal dose and administration route for 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine in different experimental models.

Synthesis Methods

The synthesis of 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine is a multi-step process. The first step involves the reaction of 4-pyridinemethanol with 3,5-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with sodium borohydride to reduce the acetyl group to a hydroxyl group, resulting in the final product.

Scientific Research Applications

3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has been extensively studied for its potential use as a radioprotector and antioxidant. It has been shown to protect against radiation-induced damage to DNA, lipids, and proteins. It also has the ability to scavenge free radicals and prevent oxidative stress. In addition to its radioprotective and antioxidant properties, 3',5'-Dimethyl-1-(4-pyridinylmethyl)-4,1'-bipiperidine has also been shown to have anti-inflammatory and anti-apoptotic effects.

properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C18H29N3/c1-15-11-16(2)13-21(12-15)18-5-9-20(10-6-18)14-17-3-7-19-8-4-17/h3-4,7-8,15-16,18H,5-6,9-14H2,1-2H3

InChI Key

YOKWTXMBGXEVRX-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C

Origin of Product

United States

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